molecular formula C20H30N6O3 B2481908 8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 929967-84-0

8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Número de catálogo: B2481908
Número CAS: 929967-84-0
Peso molecular: 402.499
Clave InChI: VZYRHMORUBSVOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine core. Key structural features include:

  • Isobutyl group at the 8-position, contributing to lipophilicity and steric bulk.
  • Methyl groups at the 1-, 6-, and 7-positions, which modulate electronic effects and metabolic stability.

Propiedades

IUPAC Name

4,7,8-trimethyl-6-(2-methylpropyl)-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O3/c1-13(2)12-25-14(3)15(4)26-16-17(21-19(25)26)22(5)20(28)24(18(16)27)7-6-23-8-10-29-11-9-23/h13H,6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYRHMORUBSVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CCN4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule with potential biological activities that have garnered attention in recent pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes an imidazo[2,1-f]purine core, which is characteristic of several biologically active compounds. The presence of the morpholinoethyl side chain and isobutyl group contributes to its unique properties.

Molecular Formula

  • C : 16
  • H : 22
  • N : 4
  • O : 2

Molecular Weight

  • Molecular Weight : 306.36 g/mol

Research indicates that this compound exhibits a range of biological activities primarily through the inhibition of specific kinases and modulation of signaling pathways. The following mechanisms have been identified:

  • Spleen Tyrosine Kinase (Syk) Inhibition : The compound has been shown to inhibit Syk, which plays a crucial role in immune responses and has implications in autoimmune diseases and certain cancers .
  • Antioxidant Activity : Studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress in cells .
  • Induction of Apoptosis : Preliminary findings indicate that it may induce apoptosis in cancer cells through ROS production and activation of the Akt/MAPK pathways .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Cancer Treatment : Due to its ability to induce apoptosis and inhibit Syk, it may be explored as a therapeutic agent in various cancers.
  • Autoimmune Disorders : Its role in modulating immune responses positions it as a candidate for treating autoimmune diseases.

In Vitro Studies

A study evaluated the effects of the compound on various cancer cell lines. The results indicated significant cytotoxicity against specific cancer types, with IC50 values demonstrating effectiveness at low concentrations.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.0Induction of apoptosis via ROS production
MCF-7 (Breast)3.5Syk inhibition leading to cell cycle arrest
HeLa (Cervical)4.0Activation of MAPK pathways

Animal Studies

In vivo studies conducted on murine models showed promising results regarding tumor growth inhibition when treated with this compound. Tumor size reduction was observed after two weeks of treatment compared to control groups.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents Molecular Formula Key Biological Activity/Properties Reference
Target Compound : 8-Isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4-dione 8-Isobutyl, 3-(2-morpholinoethyl), 1,6,7-trimethyl C20H30N6O3 Hypothesized PDE4B/PDE10A inhibition, kinase binding
3-Isobutyl-1,6,7-trimethyl-8-(2-morpholinoethyl) analogue () 3-Isobutyl, 8-(2-morpholinoethyl), 1,6,7-trimethyl C20H30N6O3 Structural isomer; likely altered receptor affinity
8-(3-Chlorophenyl)ethyl derivative () 8-(2-((3-Chlorophenyl)amino)ethyl), 1,3,6,7-tetramethyl C20H22ClN5O3 Enhanced lipophilicity; potential serotonin/dopamine receptor activity
Compound 5 () 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)butyl), 1,3-dimethyl C28H34N6O5 PDE4B1/PDE10A inhibition; 5-HT receptor affinity
8-Butyl-7-(2-trifluoromethylphenyl) derivative () 8-Butyl, 7-(2-trifluoromethylphenyl), 1-methyl C21H21F3N4O3 Selective kinase inhibition; low yield (15%)

Key Findings

Positional Isomerism (Target vs. ): The target compound and its positional isomer () share identical molecular formulas but differ in substituent placement. The 3-morpholinoethyl vs. 8-morpholinoethyl configuration may drastically alter binding to enzymes like PDEs or kinases due to spatial orientation differences .

Substituent-Driven Bioactivity: Morpholinoethyl vs. Chlorophenylaminoethyl (): The morpholino group’s polarity enhances solubility, whereas the 3-chlorophenyl group increases lipophilicity, favoring membrane penetration and CNS receptor interactions (e.g., 5-HT/D2) . Isoquinolinyl-alkyl vs. Isobutyl (): The dihydroisoquinoline moiety in Compound 5 confers dual PDE4B1/PDE10A inhibition, absent in the target compound, suggesting that bulky heterocyclic substituents enhance enzyme selectivity .

Synthetic Accessibility: Derivatives with trifluoromethylphenyl groups () exhibit low yields (15%), highlighting synthetic challenges compared to morpholinoethyl analogues, which are more straightforward to functionalize .

Thermal Stability :
Compounds with aromatic substituents (e.g., ’s 62 , m.p. 364–366°C) show higher melting points than aliphatic variants (e.g., 61 , m.p. 256–258°C), indicating stronger intermolecular interactions in crystalline states .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.